molecular formula C15H13ClN2O2S B5795162 N-{[(4-chlorophenyl)amino]carbonothioyl}-2-methoxybenzamide

N-{[(4-chlorophenyl)amino]carbonothioyl}-2-methoxybenzamide

Cat. No. B5795162
M. Wt: 320.8 g/mol
InChI Key: ZQIMEJMFOSQRJA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{[(4-chlorophenyl)amino]carbonothioyl}-2-methoxybenzamide, also known as CTB, is a synthetic compound that has gained significant attention in the scientific community due to its potential use in research applications. CTB is a small molecule inhibitor that has been shown to have a high affinity for the protein tyrosine phosphatase 1B (PTP1B), which is involved in the regulation of insulin signaling and glucose metabolism.

Mechanism of Action

N-{[(4-chlorophenyl)amino]carbonothioyl}-2-methoxybenzamide acts as a competitive inhibitor of PTP1B by binding to the catalytic site of the enzyme. By inhibiting PTP1B activity, N-{[(4-chlorophenyl)amino]carbonothioyl}-2-methoxybenzamide increases insulin signaling and glucose uptake in cells, leading to improved glucose metabolism and insulin sensitivity. N-{[(4-chlorophenyl)amino]carbonothioyl}-2-methoxybenzamide also activates the AMP-activated protein kinase (AMPK) pathway, which plays a key role in the regulation of energy metabolism and cellular stress responses.
Biochemical and Physiological Effects:
N-{[(4-chlorophenyl)amino]carbonothioyl}-2-methoxybenzamide has been shown to have a number of biochemical and physiological effects in animal models. In vitro studies have demonstrated that N-{[(4-chlorophenyl)amino]carbonothioyl}-2-methoxybenzamide inhibits PTP1B activity in a dose-dependent manner, with an IC50 value of approximately 0.5 μM. In vivo studies have shown that N-{[(4-chlorophenyl)amino]carbonothioyl}-2-methoxybenzamide improves glucose tolerance and insulin sensitivity in mice and rats, and reduces body weight and adiposity in obese mice. N-{[(4-chlorophenyl)amino]carbonothioyl}-2-methoxybenzamide has also been shown to have anti-inflammatory and anti-cancer properties, making it a promising candidate for the development of new therapeutics.

Advantages and Limitations for Lab Experiments

N-{[(4-chlorophenyl)amino]carbonothioyl}-2-methoxybenzamide has several advantages for lab experiments, including its high potency and selectivity for PTP1B, its ability to improve glucose metabolism and insulin sensitivity in animal models, and its anti-inflammatory and anti-cancer properties. However, there are also some limitations to using N-{[(4-chlorophenyl)amino]carbonothioyl}-2-methoxybenzamide in lab experiments. One limitation is its low solubility in water, which can make it difficult to administer in vivo. Another limitation is its potential toxicity, which requires careful dosing and monitoring in animal studies.

Future Directions

There are several future directions for research on N-{[(4-chlorophenyl)amino]carbonothioyl}-2-methoxybenzamide and its potential use in the treatment of type 2 diabetes and obesity. One direction is to investigate the long-term effects of N-{[(4-chlorophenyl)amino]carbonothioyl}-2-methoxybenzamide treatment on glucose metabolism and insulin sensitivity in animal models. Another direction is to explore the potential use of N-{[(4-chlorophenyl)amino]carbonothioyl}-2-methoxybenzamide in combination with other drugs that target PTP1B or other metabolic pathways. Additionally, further research is needed to understand the molecular mechanisms underlying the anti-inflammatory and anti-cancer properties of N-{[(4-chlorophenyl)amino]carbonothioyl}-2-methoxybenzamide, and to develop new therapeutics based on these properties. Overall, N-{[(4-chlorophenyl)amino]carbonothioyl}-2-methoxybenzamide represents a promising avenue for the development of new drugs for the treatment of metabolic disorders and cancer.

Synthesis Methods

The synthesis of N-{[(4-chlorophenyl)amino]carbonothioyl}-2-methoxybenzamide involves a series of chemical reactions that are carried out in a laboratory setting. The starting material for the synthesis is 2-methoxybenzoic acid, which is reacted with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 4-chloroaniline to form the intermediate product, which is subsequently reacted with carbon disulfide and sodium hydroxide to form N-{[(4-chlorophenyl)amino]carbonothioyl}-2-methoxybenzamide. The overall yield of the synthesis is approximately 30%.

Scientific Research Applications

N-{[(4-chlorophenyl)amino]carbonothioyl}-2-methoxybenzamide has been extensively studied for its potential use in the treatment of type 2 diabetes and obesity. PTP1B has been identified as a key target for the development of drugs that can improve insulin sensitivity and glucose metabolism. N-{[(4-chlorophenyl)amino]carbonothioyl}-2-methoxybenzamide has been shown to inhibit PTP1B activity in vitro and in vivo, leading to improved glucose tolerance and insulin sensitivity in animal models. N-{[(4-chlorophenyl)amino]carbonothioyl}-2-methoxybenzamide has also been shown to have anti-inflammatory and anti-cancer properties, making it a promising candidate for the development of new therapeutics.

properties

IUPAC Name

N-[(4-chlorophenyl)carbamothioyl]-2-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClN2O2S/c1-20-13-5-3-2-4-12(13)14(19)18-15(21)17-11-8-6-10(16)7-9-11/h2-9H,1H3,(H2,17,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQIMEJMFOSQRJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)NC(=S)NC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.